molecular formula C11H16Cl3N3 B2357863 4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride CAS No. 1240528-56-6

4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride

Cat. No. B2357863
CAS RN: 1240528-56-6
M. Wt: 296.62
InChI Key: XNFVHVBFTAVERZ-UHFFFAOYSA-N
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Description

The compound “4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride” is a quinoline derivative with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a quinoline core structure, with a hydrazinylmethyl group attached at the 4-position and a methyl group at the 2-position . The presence of the hydrazinylmethyl group could introduce interesting chemical properties due to the presence of the hydrazine moiety, which is known for its reactivity.

Scientific Research Applications

Reactions and Structural Studies

  • Hydrazinoquinolines with Trifluoromethyl-β-diketones : Reaction of hydrazinoquinolines, including 4-hydrazino-2-methylquinoline, with trifluoromethyl-β-diketones has been studied. This reaction produces different compounds depending on the diketone's substitution, leading to pyrazoles with distinct regioisomeric identities established via 19F NMR (Singh et al., 1997).

  • Synthesis of 6(8)-Substituted 4-Hydrazino-2-Methylquinolines : The synthesis of these compounds via the reaction of corresponding 4-chloro-2-methylquinolines with hydrazine hydrate has been reported. Further reactions yielded various quinoline derivatives (Avetisyan et al., 2010).

Biological Activity and Toxicity

  • Antioxidant and Toxicity Evaluation : A study on 4-hydrazinoquinoline derivatives revealed their potential as antioxidants. These compounds were classified as low to moderately toxic based on in silico and in vivo evaluations. Their antioxidant activities were compared with reference drugs, showing promising properties as protectors of spermatozoa under oxidative stress conditions (Romanenko & Kozyr, 2022).

  • Antitumor Agents : Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, synthesized for their potential as antitumor agents, showed moderate to excellent activity against various cancer cell lines (Jiang et al., 2012).

  • Antimicrobial Activity : Hydrazone derivatives of 2-chloro-6-methylquinoline have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various bacterial strains (Bawa et al., 2009).

  • H1-Antihistaminic Agents : Novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2005).

  • Biodegradation by Soil Bacteria : A study on the aerobic biodegradation of 4-methylquinoline by a soil bacterium demonstrated the feasibility of using bacteria for the degradation of N-heterocyclic aromatic compounds commonly found in contaminated groundwater (Sutton et al., 1996).

properties

IUPAC Name

(2-methylquinolin-4-yl)methylhydrazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.3ClH/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8;;;/h2-6,13H,7,12H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFVHVBFTAVERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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